(6-Amino-5-methoxypyridin-3-yl)boronic acid
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Overview
Description
(6-Amino-5-methoxypyridin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino group and a methoxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-5-methoxypyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide is treated with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid derivative in good yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry techniques are often employed to enhance the efficiency and scalability of the process . These methods allow for the precise control of reaction parameters, leading to consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-5-methoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction forms carbon-heteroatom bonds by coupling the boronic acid with amines or alcohols in the presence of a copper catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used to facilitate these reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds or aryl-heteroatom compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(6-Amino-5-methoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Amino-5-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In Chan-Lam coupling, the boronic acid undergoes oxidative addition to the copper catalyst, followed by reductive elimination to form the carbon-heteroatom bond .
Comparison with Similar Compounds
Similar Compounds
(5-Methoxypyridin-3-yl)boronic acid: Similar structure but lacks the amino group.
6-Methoxy-3-pyridinylboronic acid: Similar structure but lacks the amino group.
6-Amino-5-methoxypyridine-3-boronic acid pinacol ester: A derivative with a pinacol ester group.
Uniqueness
(6-Amino-5-methoxypyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a methoxy group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable compound in scientific research .
Properties
Molecular Formula |
C6H9BN2O3 |
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Molecular Weight |
167.96 g/mol |
IUPAC Name |
(6-amino-5-methoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3,(H2,8,9) |
InChI Key |
AQWNUXXOORESKN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)OC)(O)O |
Origin of Product |
United States |
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